1-(3,4-Difluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound “1-(3,4-Difluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The molecule also contains fluorine atoms and a thiol group, which is a sulfur and hydrogen group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “®-2-Chloro-1-(3,4-difluorophenyl)ethanol” have been synthesized using biocatalytic methods . In one study, a novel NADH-dependent, short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, exhibited excellent enantioselectivity and high activity for the production of ®-CFPL (24b) through the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) .
Scientific Research Applications
Photodissociable Dimer Reduction Products of 2-thiopyrimidine Derivatives : 2-thiopyrimidine derivatives, including compounds similar to the one , undergo photodissociable reductions. These reactions are significant in understanding the photochemistry of nucleic acids (Wrona, Giziewicz, & Shugar, 1975).
Synthesis and In Vivo Diuretic Activity of Pyrimidine Derivatives : Pyrimidine derivatives, including 1,6-dihydropyrimidine-2-thiol derivatives, have been synthesized and evaluated for their diuretic activity, demonstrating promising pharmacological properties (Majeed & Shaharyar, 2011).
Electrochemical and Photochemical Reductions of 2-Thiopyrimidines : The electrochemical and photochemical behavior of 2-thiopyrimidines, closely related to the compound , has been studied, revealing insights into their reduction mechanisms and potential applications (M. Wrona, J. Giziewicz, & D. Shugar, 1975).
Organotin Adducts with Pyrimidinethione : Studies on organotin complexes with pyrimidinethione derivatives, similar to the compound , have shown significant structural characteristics and interactions, which are important in the field of applied organometallic chemistry (Hadjikakou, Demertzis, Kubicki, & Kovala-Demertzi, 2000).
Synthesis and Properties of Fluorinated Polyimides : Research into the synthesis of fluorinated polyimides using compounds structurally related to 1-(3,4-Difluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has provided insights into their potential applications in materials science (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
The compound acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by dopamine. This can lead to changes in the signaling pathways downstream of the receptor.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2S/c1-12(2)5-6-16(11(17)15-12)8-3-4-9(13)10(14)7-8/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRSCZODDFPBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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